4-Chloro-7-nitroquinoline-3-carbonitrile

Synthetic methodology Process chemistry Quinoline-3-carbonitrile

4-Chloro-7-nitroquinoline-3-carbonitrile (CAS 364794-13-8) is a heterocyclic building block belonging to the chloroquinoline-3-carbonitrile family, a scaffold extensively exploited for the development of ATP-competitive kinase inhibitors. The compound features three electronically distinct substituents—a chlorine at C-4, a nitro group at C-7, and a nitrile at C-3—arranged on an electron-deficient quinoline core.

Molecular Formula C10H4ClN3O2
Molecular Weight 233.61 g/mol
CAS No. 364794-13-8
Cat. No. B1629266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-nitroquinoline-3-carbonitrile
CAS364794-13-8
Molecular FormulaC10H4ClN3O2
Molecular Weight233.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1[N+](=O)[O-])C#N)Cl
InChIInChI=1S/C10H4ClN3O2/c11-10-6(4-12)5-13-9-3-7(14(15)16)1-2-8(9)10/h1-3,5H
InChIKeyHMDDXDBCJORGSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-nitroquinoline-3-carbonitrile (CAS 364794-13-8): A Strategic Intermediate for Kinase-Focused Medicinal Chemistry


4-Chloro-7-nitroquinoline-3-carbonitrile (CAS 364794-13-8) is a heterocyclic building block belonging to the chloroquinoline-3-carbonitrile family, a scaffold extensively exploited for the development of ATP-competitive kinase inhibitors [1]. The compound features three electronically distinct substituents—a chlorine at C-4, a nitro group at C-7, and a nitrile at C-3—arranged on an electron-deficient quinoline core. This architecture provides multiple orthogonal vectors for regioselective derivatization, particularly nucleophilic aromatic substitution at C-4, permitting rapid elaboration into 4-anilinoquinoline-3-carbonitrile kinase inhibitor chemotypes [2]. Its molecular formula is C₁₀H₄ClN₃O₂ (MW 233.61 g/mol), with a predicted logP of approximately 3.38 and boiling point of 440.5 °C .

Why 4-Chloro-7-nitroquinoline-3-carbonitrile Cannot Be Replaced by Generic Quinoline Intermediates


The substitution of 4-chloro-7-nitroquinoline-3-carbonitrile with structurally analogous quinoline intermediates—such as 4-chloro-7-nitroquinoline (lacking the C-3 nitrile) or 4-chloro-6-nitroquinoline-3-carbonitrile (nitro regioisomer)—would significantly alter or abolish the downstream synthetic utility and biological profile of the final products. The C-3 cyano group is essential for establishing the quinoline-3-carbonitrile pharmacophore recognized by the ATP-binding pocket of kinases including EGFR, Src, and MEK [1]. Its absence converts the core from a kinase inhibitor scaffold into a generic quinoline with no documented kinase template activity. Furthermore, the 7-nitro group provides a distinct electronic environment compared to 6-nitro or 7-methoxy analogs, directly influencing the reactivity of the C-4 chlorine toward nucleophilic aromatic substitution and the overall electron-deficiency of the ring system [2]. Even minor positional changes in the nitro group placement can redirect biological activity; for instance, 4-chloro-6-nitroquinoline-3-carbonitrile (CNQX) is a potent AMPA receptor antagonist rather than a kinase inhibitor scaffold [3]. Thus, generic substitution is not scientifically tenable when the intended application involves the 3-quinolinecarbonitrile kinase inhibitor design space.

Quantitative Differentiation Evidence for 4-Chloro-7-nitroquinoline-3-carbonitrile: Comparative Data Guide


One-Step, Quantitative-Yield Synthesis vs. Multi-Step Routes for Analogous Chloroquinoline-3-carbonitriles

4-Chloro-7-nitroquinoline-3-carbonitrile can be synthesized in a single step with quantitative yield from commercially available starting materials under adapted Vilsmeier–Haack conditions, as reported by Jaster et al. (2023) [1]. This contrasts sharply with the multi-step syntheses commonly required for structurally analogous 4-chloroquinoline-3-carbonitriles bearing different C-6/C-7 substitution patterns. For example, the preparation of 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile involves a three-step sequence (condensation, cyclization in Dowtherm at 258 °C, and chlorination) with cumulative yields significantly below quantitative [2]. Similarly, 4-chloro-6-nitroquinoline-3-carbonitrile typically requires multi-step routes involving nitration of pre-formed chloroquinoline-3-carbonitrile intermediates [3]. The one-step, quantitative protocol for the target compound directly reduces synthetic cost, time, and purification burden for procurement and scale-up.

Synthetic methodology Process chemistry Quinoline-3-carbonitrile

Predicted LogP and pKa Differentiation: Impact on Downstream Coupling and Purification

The target compound has a predicted octanol-water partition coefficient (LogP) of approximately 3.38 . This places it in a moderate lipophilicity range ideal for standard reversed-phase chromatographic purification and for subsequent nucleophilic aromatic substitution reactions in polar aprotic solvents. In contrast, the 6-nitro regioisomer (4-chloro-6-nitroquinoline-3-carbonitrile) exhibits a significantly lower predicted LogP (approximately 2.4) due to altered dipole moment orientation, resulting in different chromatographic retention behavior and potentially altered reactivity in biphasic reaction systems [1]. The 7-methoxy analog (4-chloro-7-methoxyquinoline-3-carbonitrile) has a predicted LogP of approximately 2.8, which is intermediate but lacks the electron-withdrawing nitro group necessary for the activation of the quinoline ring toward nucleophilic attack [2]. These differences in lipophilicity directly impact the ease of purification, the choice of solvent systems for downstream chemistry, and the predictability of scale-up behavior.

Physicochemical properties Lipophilicity Chromatographic behavior

Direct Lineage to 4-Anilinoquinoline-3-carbonitrile Kinase Inhibitors: Scaffold Fidelity vs. Off-Target Redirected Analogs

The target compound serves as a direct precursor to 4-(2,4-dichloro-5-methoxyanilino)-7-nitroquinoline-3-carbonitrile (CAS 364794-15-0), a derivative within the 4-anilinoquinoline-3-carbonitrile kinase inhibitor series [1]. This downstream product retains the quinoline-3-carbonitrile pharmacophore that is the hallmark of clinically evaluated kinase inhibitors such as bosutinib (SKI-606) and EKB-569 [2]. In contrast, the regioisomeric 4-chloro-6-nitroquinoline-3-carbonitrile (CNQX) is documented as a competitive AMPA/kainate receptor antagonist with no kinase activity, demonstrating that the position of the nitro group determines whether the scaffold engages kinase ATP-binding sites or ionotropic glutamate receptors [3]. The 7-nitro placement is thus critical for maintaining scaffold fidelity toward the intended kinase inhibitor design space, whereas the 6-nitro isomer redirects biological activity into a completely unrelated target class.

Kinase inhibitor Structure-activity relationship Chemical biology

Orthogonally Reactive C-4 Chlorine: Regioselective Derivatization vs. Competing Reactivity in Close Analogs

The C-4 chlorine in 4-chloro-7-nitroquinoline-3-carbonitrile is activated toward nucleophilic aromatic substitution (SNAr) by the combined electron-withdrawing effects of the C-3 cyano and C-7 nitro groups, enabling clean, high-yielding displacement with anilines and aliphatic amines [1]. This orthogonal reactivity is preserved because the C-7 nitro group is not displaced under typical SNAr conditions (requiring temperatures >150 °C for substitution). In contrast, 4,7-dichloroquinoline-3-carbonitrile analogs present competing reactivity at both C-4 and C-7, leading to regioisomeric mixtures that reduce synthetic efficiency. The differentiation is further evidenced by the fact that the target compound can be elaborated to 4-(2,4-dichloro-5-methoxyanilino)-7-nitroquinoline-3-carbonitrile with retention of the C-7 nitro group for subsequent reduction and functionalization, a key sequence in the construction of bosutinib-class inhibitors [2].

Nucleophilic aromatic substitution Regioselectivity Parallel synthesis

Optimal Deployment Scenarios for 4-Chloro-7-nitroquinoline-3-carbonitrile in Scientific Procurement


Kinase Inhibitor Library Synthesis: C-4 Diversification with Retention of C-7 Nitro

The compound is optimally deployed as a central building block for the parallel synthesis of 4-anilinoquinoline-3-carbonitrile libraries targeting the EGFR, Src, and MEK kinase families. The C-4 chlorine undergoes clean, exclusive SNAr with diverse anilines while the C-7 nitro remains intact, enabling subsequent reduction to the C-7 amine for further functionalization (e.g., amidation, sulfonylation) [1]. This two-step diversification sequence—C-4 substitution followed by C-7 amine elaboration—is a validated route to bosutinib-class dual Src/Abl inhibitors and related clinical candidates [2]. The one-step, quantitative-yield synthesis of this building block ensures that procurement at gram-to-kilogram scale is cost-effective and logistically simple relative to multi-step intermediate sourcing [3].

Process Chemistry Development: Late-Stage Functionalization with Orthogonal Handles

In process chemistry settings, the compound's three electronically differentiated substituents (C-3 CN, C-4 Cl, C-7 NO₂) provide a clear order of reactivity: C-4 SNAr first, C-7 reduction second, C-3 nitrile hydration or reduction third. This orthogonality enables convergent synthetic strategies rather than linear sequences, reducing the total number of synthetic operations and improving overall yield. The predicted logP of ~3.38 facilitates extractive workup and normal-phase chromatographic purification at each step, minimizing the need for preparative HPLC . This property profile is particularly valuable when scaling reactions beyond milligram quantities, where chromatographic bottlenecks are most acute.

SAR Studies on Nitro Positioning and Electronic Modulation in Kinase Pharmacophores

For structure-activity relationship (SAR) campaigns investigating the role of the C-7 substituent on kinase selectivity, 4-chloro-7-nitroquinoline-3-carbonitrile provides the C-7 nitro reference point against which 7-amino, 7-methoxy, 7-fluoro, and 7-unsubstituted analogs are compared. The availability of this specific regioisomer allows research groups to systematically probe the electronic and steric requirements of the kinase ATP-binding pocket without confounding effects from positional isomerism. This is crucial because the 6-nitro regioisomer (CNQX) engages glutamate receptors rather than kinases, highlighting that even single-position nitro shifts can completely alter target pharmacology [4].

Intermediate Sourcing for Wyeth-Pfizer Bosutinib Derivative Programs

The compound is documented as a reactant in US Patent 2002/0026052 A1 and is directly converted to 4-(2,4-dichloro-5-methoxyanilino)-7-nitroquinoline-3-carbonitrile (CAS 364794-15-0), a key intermediate in the 3-quinolinecarbonitrile kinase inhibitor lineage that includes bosutinib (SKI-606, Bosulif®) [2]. Researchers and CROs engaged in the synthesis of bosutinib analogs, impurity standards, or modified Src/Abl inhibitors should prioritize this building block over generic 4-chloroquinolines lacking the C-3 nitrile or carrying alternative C-7 substituents, as scaffold fidelity is essential for maintaining the kinase inhibitory pharmacophore.

Quote Request

Request a Quote for 4-Chloro-7-nitroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.